![molecular formula C12H17N3O B7843034 N-methyl-4-(piperazin-1-yl)benzamide](/img/structure/B7843034.png)
N-methyl-4-(piperazin-1-yl)benzamide
Overview
Description
N-methyl-4-(piperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine Receptor Affinity
- N-methyl-4-(piperazin-1-yl)benzamide derivatives have been studied for their affinity to dopamine receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring of these compounds have led to the identification of derivatives with moderate affinity for the dopamine D3 receptor. Certain derivatives exhibited high selectivity over D2, D4, 5-HT1A, and alpha1 receptors, making them potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the possibility of (11)C labeling (Leopoldo et al., 2002).
Metabolism in Chronic Myelogenous Leukemia
- The metabolism of Flumatinib, a tyrosine kinase inhibitor containing a N-methyl-4-(piperazin-1-yl)benzamide structure, has been studied in patients with chronic myelogenous leukemia (CML). The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This highlights the metabolic role of N-methyl-4-(piperazin-1-yl)benzamide structures in antineoplastic drugs (Gong et al., 2010).
Electrophoretic Separation Techniques
- Nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including N-methyl-4-(piperazin-1-yl)benzamide derivatives. This method is effective for quality control in pharmaceuticals, demonstrating the role of N-methyl-4-(piperazin-1-yl)benzamide derivatives in analytical chemistry (Ye et al., 2012).
Development of Glycine Transporter-1 Inhibitors
- N-methyl-4-(piperazin-1-yl)benzamide derivatives have been explored in the design of glycine transporter-1 (GlyT-1) inhibitors. These derivatives possess in vitro GlyT-1 potency and selectivity, favorable ADME and pharmacological profiles, and are effective in vivo in increasing extracellular glycine levels (Cioffi et al., 2016).
Antibacterial Activity of Metal Complexes
- Benzamides with a piperazine substituent, including N-methyl-4-(piperazin-1-yl)benzamide, have been synthesized and their metal complexes studied for antibacterial activity. The copper complexes of these benzamides showed better activities against several bacteria compared to the free ligands, indicating potential applications in developing antibacterial agents (Khatiwora et al., 2013).
properties
IUPAC Name |
N-methyl-4-piperazin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOQESAWYCGQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(piperazin-1-yl)benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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